REACTION_SMILES
|
[CH3:3][S:4](=[O:5])[CH3:6].[Cl:17][c:18]1[cH:19][cH:20][n:21][c:22]2[cH:23][c:24]([O:30][CH3:31])[c:25]([O:28][CH3:29])[cH:26][c:27]12.[H-:1].[NH2:7][c:8]1[cH:9][c:10]([CH3:16])[c:11]([OH:15])[cH:12][c:13]1[CH3:14].[Na+:2].[OH2:32]>>[NH2:7][c:8]1[cH:9][c:10]([CH3:16])[c:11]([O:15][c:18]2[cH:19][cH:20][n:21][c:22]3[cH:23][c:24]([O:30][CH3:31])[c:25]([O:28][CH3:29])[cH:26][c:27]23)[cH:12][c:13]1[CH3:14]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CS(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc2nccc(Cl)c2cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cc(O)c(C)cc1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc2nccc(Oc3cc(C)c(N)cc3C)c2cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |